C5 vs. C4 Exit Vector: Linker Attachment Position Defines Degradation Potency in PROTAC Constructs
Lenalidomide-C5-NH2 features an amine-terminated pentyl chain at the C5 position of the isoindolinone ring, providing a distinct exit vector geometry compared with C4-modified lenalidomide building blocks [1]. When incorporated into PROTAC constructs, the C5 exit vector produces markedly different degradation efficacy: a C4‑lenalidomide–based PROTAC (Compound 24) achieved antiproliferative IC50 values of 0.98 nM (RS4;11 cells) and 13.7 nM (MOLM-13 cells) [1]. While direct quantitative head-to-head data for C5-based PROTACs are not yet published, the divergent geometric presentation of the C5 vector compared with the established C4 vector [2] creates a differentiable design space that warrants parallel evaluation in ternary-complex optimization workflows [3].
| Evidence Dimension | Antiproliferative IC50 of PROTAC constructs using lenalidomide-based E3 ligand with different exit vectors |
|---|---|
| Target Compound Data | No published quantitative IC50 data available for C5‑based PROTAC constructs |
| Comparator Or Baseline | C4‑lenalidomide–based PROTAC (Compound 24): IC50 = 0.98 nM (RS4;11 cells), 13.7 nM (MOLM-13 acute leukemia cells) |
| Quantified Difference | Insufficient data for direct numeric comparison; geometric difference is established structurally |
| Conditions | RS4;11 and MOLM-13 acute leukemia cell line growth inhibition assays |
Why This Matters
Different exit vectors (C4 vs. C5) produce distinct ternary complex geometries that directly affect PROTAC degradation potency; procurement of both variants enables systematic optimization rather than reliance on a single suboptimal attachment site.
- [1] Topscience. Lenalidomide-C4-NH2 hydrochloride (T17878) Product Information. PROTAC Compound 24 IC50 data: RS4;11 0.98 nM, MOLM-13 13.7 nM. View Source
- [2] Almodóvar Rivera CM. Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. Ph.D. Dissertation, University of Wisconsin–Madison. 2024. View Source
- [3] Bondeson DP, et al. Lessons in PROTAC Design from Targeted Protein Degradation. Cell Chem Biol. 2018;25(1):78-87. View Source
